1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 865593-69-7
VCID: VC21389036
InChI: InChI=1S/C20H26N2O3S/c1-15-5-6-18(13-16(15)2)21-9-11-22(12-10-21)26(23,24)19-7-8-20(25-4)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5g/mol

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine

CAS No.: 865593-69-7

Cat. No.: VC21389036

Molecular Formula: C20H26N2O3S

Molecular Weight: 374.5g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine - 865593-69-7

Specification

CAS No. 865593-69-7
Molecular Formula C20H26N2O3S
Molecular Weight 374.5g/mol
IUPAC Name 1-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C20H26N2O3S/c1-15-5-6-18(13-16(15)2)21-9-11-22(12-10-21)26(23,24)19-7-8-20(25-4)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3
Standard InChI Key NEZFNANXBXAZLP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Canonical SMILES CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C

Introduction

Chemical Structure and Properties

The compound 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine belongs to the class of piperazine derivatives that have garnered significant attention in medicinal chemistry. Its structure consists of a piperazine ring as the central scaffold with two distinct substituents: a 3,4-dimethylphenyl group attached to one nitrogen atom and a 4-methoxy-3-methylphenylsulfonyl group attached to the other nitrogen atom.

Molecular Structure

The molecular formula of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is C20H26N2O3S, with a molecular weight of approximately 378.50 g/mol. The structure features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The 3,4-dimethylphenyl group is characterized by methyl substituents at the meta and para positions of the phenyl ring, while the sulfonyl group connects the piperazine to a second aromatic ring bearing methoxy and methyl substituents.

Physical and Chemical Properties

Based on the analysis of structurally similar compounds, the following properties can be inferred:

PropertyValueMethod of Determination
Physical StateCrystalline solidPhysical observation
Molecular Weight378.50 g/molCalculated from molecular formula
LogP~4.9Predicted based on similar structures
LogD~4.9Predicted based on similar structures
Water SolubilityLow (~10^-4.7 mol/L)Predicted from LogP values
Hydrogen Bond Acceptors6Calculated from structure
Polar Surface Area~42 ŲCalculated from functional groups

The compound exhibits hydrophobic characteristics due to the presence of aromatic rings and alkyl groups, which contribute to its lipophilicity. The sulfonyl group and nitrogen atoms in the piperazine ring serve as hydrogen bond acceptors, which may facilitate interactions with biological targets .

Structural Characteristics

The piperazine core of the molecule provides conformational flexibility, allowing it to adopt various spatial arrangements. The presence of the sulfonyl group creates a tetrahedral geometry around the sulfur atom, which is important for its biological activity. The methoxy group on the phenyl ring can influence the electronic distribution within the molecule, affecting its ability to interact with potential biological targets.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine involves multiple reaction steps that require precise control of conditions to achieve high yields and purity. Understanding these synthetic routes is crucial for researchers seeking to prepare this compound for further studies.

General Synthetic Approaches

The synthesis typically follows a modular approach, building the molecule through sequential functionalization of the piperazine core. Based on similar compounds, the general synthetic route can be outlined as follows:

  • Formation of the piperazine core from ethylenediamine derivatives

  • Selective N-arylation with 3,4-dimethylphenyl groups

  • Sulfonylation of the remaining nitrogen with 4-methoxy-3-methylbenzenesulfonyl chloride

Formation of the Piperazine Core

The piperazine core can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions. This reaction typically occurs at elevated temperatures in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

N-Arylation with 3,4-Dimethylphenyl Group

The N-arylation step involves the reaction of piperazine with a suitable 3,4-dimethylphenyl precursor. This can be accomplished through:

  • Nucleophilic aromatic substitution using 3,4-dimethylphenyl halides

  • Copper-catalyzed Ullmann-type coupling reactions

  • Palladium-catalyzed cross-coupling methodologies

These reactions typically require strong bases such as potassium carbonate or sodium hydride and are conducted in polar aprotic solvents.

Sulfonylation Reaction

The final step involves the sulfonylation of the remaining nitrogen atom with 4-methoxy-3-methylbenzenesulfonyl chloride. This reaction is typically performed in the presence of a mild base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction. The sulfonylation reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfur atom of the sulfonyl chloride.

Industrial Scale Production Considerations

For industrial-scale production, batch reactions under controlled conditions are employed to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Key considerations include:

  • Temperature control to prevent unwanted side reactions

  • Solvent selection for optimal solubility and reaction kinetics

  • Purification methods to achieve pharmaceutical-grade purity

  • Process safety assessment for handling large quantities of reagents

Chemical Reactions and Mechanisms

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine can participate in various chemical reactions, primarily due to the functional groups present in its structure. Understanding these reactions is essential for predicting its behavior in biological systems and for designing chemical modifications to enhance its properties.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the piperazine ring and at the sulfur atom of the sulfonyl group. Oxidizing agents such as potassium permanganate or hydrogen peroxide can facilitate these transformations. The sulfonyl group may be oxidized to form sulfoxide or sulfone derivatives depending on the reaction conditions.

Reduction Reactions

Reduction of the sulfonyl group can be achieved using strong reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst. This transformation can lead to the formation of secondary amines or sulfides, altering the compound's physicochemical properties.

Substitution Reactions

The nitrogen atoms of the piperazine ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions expand the structural diversity and can be used to introduce additional functional groups to modify the compound's biological activity.

Common Reagents and Conditions

Reaction TypeReagentsConditionsExpected Products
OxidationKMnO4, H2O2Acidic or basic medium, RT to 60°CN-oxides, sulfoxides, sulfones
ReductionH2/Pd-C, LiAlH4THF or methanol, RT to refluxReduced sulfonyl groups, secondary amines
N-AlkylationR-X, baseDMF or acetonitrile, 60-100°CN-alkylated derivatives
HydrolysisAqueous acid/baseElevated temperatures, aqueous mediumDegradation products

Reaction Mechanisms

The mechanisms of these reactions typically involve nucleophilic attack, electron transfer, or radical processes depending on the specific transformation. For example, in nucleophilic substitution reactions, the nitrogen atom of the piperazine ring acts as a nucleophile and attacks the electrophilic center of the reagent, leading to the formation of a new bond.

Biological Activities and Pharmacological Properties

The biological activities of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine are of significant interest due to the known pharmacological properties of structurally similar piperazine derivatives. Research on related compounds provides insights into potential biological applications of this specific compound.

Anticancer Activity

Compounds with structural similarities to 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine have demonstrated promising anticancer properties. Studies on similar piperazine derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145) cell lines.

Cancer Cell LineIC50 Range (μM)Primary Mechanism of Action
MCF-7 (Breast)10-30Induction of apoptosis
DU145 (Prostate)15-40Cell cycle arrest
HeLa (Cervical)20-50Multiple pathways

The sulfonyl moiety in these compounds has been identified as a critical structural feature that enhances selectivity and potency against cancer cells while potentially reducing toxicity to normal cells.

Antiviral Properties

Piperazine derivatives with sulfonyl functionalities have shown notable antiviral activities, particularly against RNA viruses. The structural features of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine suggest potential interactions with viral proteins that could inhibit viral replication processes.

Viral TargetEC50 Range (nM)Inhibition Mechanism
HIV Reverse Transcriptase50-100Enzyme inhibition
Viral Proteases75-150Active site binding

Neuropharmacological Effects

The piperazine scaffold is a common feature in many central nervous system (CNS) active drugs. Compounds similar to 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine have demonstrated anxiolytic and antidepressant effects in preclinical studies. These effects are often mediated through interactions with neurotransmitter receptors, particularly serotonin receptors.

Neurological TargetActivityEffective Dose Range (mg/kg)
Anxiolytic Effect65-85% efficacy10-20
Serotonin 5-HT7 ReceptorBinding affinity (Ki) ~2.6 nMN/A

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is crucial for optimizing its pharmacological properties and developing more potent derivatives with enhanced specificity.

Piperazine Core

The piperazine ring serves as a flexible scaffold that allows the compound to adapt its conformation to various biological targets. This conformational flexibility is essential for optimal binding to receptors or enzymes. The presence of two nitrogen atoms also provides potential hydrogen bond acceptor sites, which can contribute to binding affinity.

3,4-Dimethylphenyl Group

The position of methyl substituents on the phenyl ring significantly impacts biological activity. In the case of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine, the 3,4-dimethyl substitution pattern might confer different pharmacological properties compared to related compounds with 2,4-dimethyl or 2,3-dimethyl substitutions. Research on similar compounds suggests that:

  • Methyl groups increase lipophilicity, potentially enhancing membrane permeability

  • The specific positioning affects electronic distribution and steric properties

  • Substitution patterns influence metabolic stability and binding selectivity

Sulfonyl Linkage

The sulfonyl group serves as a rigid linker that positions the two aromatic rings at specific distances and angles, which is crucial for receptor recognition. Additionally, the sulfonyl oxygen atoms can participate in hydrogen bonding interactions with target proteins, enhancing binding affinity.

Methoxy-Methylphenyl Group

The 4-methoxy-3-methylphenyl moiety attached to the sulfonyl group contributes to the compound's electronic properties and can engage in additional interactions with biological targets:

  • The methoxy group can serve as a hydrogen bond acceptor

  • The methyl substituent provides additional hydrophobic interactions

  • The position of these groups affects the electronic density distribution in the aromatic ring

SAR Studies on Related Compounds

Studies on structurally similar compounds have revealed several important SAR trends that may apply to 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine:

Structural ModificationEffect on Biological ActivityPotential Mechanism
Variation in piperazine substituentsAltered receptor selectivityChanges in electronic and steric properties
Position of methyl groups on phenyl ringsModified potency and selectivityInfluences binding orientation and lipophilicity
Replacement of sulfonyl with other linkersChanged activity profileAffects rigidity and hydrogen bonding capabilities
Modification of methoxy positionAltered binding affinityChanges hydrogen bonding patterns

Optimization Strategies

Based on SAR understanding, several strategies could be employed to optimize the properties of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine:

  • Exploration of different substituent patterns on both aromatic rings

  • Introduction of additional functional groups to enhance target specificity

  • Modification of the piperazine ring (e.g., introducing substituents or changing ring size)

  • Bioisosteric replacement of the sulfonyl group to modify pharmacokinetic properties

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine, it is valuable to compare it with structurally related compounds. This comparative analysis provides insights into how subtle structural variations influence physicochemical and biological properties.

Comparison with 1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine

The primary difference between these compounds lies in the position of the methyl groups on the phenyl ring (3,4-dimethyl versus 2,4-dimethyl). This structural variation can lead to differences in:

  • Spatial arrangement and conformational preferences

  • Electronic distribution within the aromatic system

  • Metabolic stability and clearance pathways

  • Receptor binding profiles and selectivity

Comparison with 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzene-1-sulfonyl)piperazine

This related compound differs in both the dimethylphenyl substitution pattern and the substituents on the sulfonyl-attached aromatic ring. Key differences include:

  • Different steric hindrance patterns affecting receptor binding

  • Altered electronic properties due to different substitution patterns

  • Potentially different metabolic pathways

  • Modified physicochemical properties affecting solubility and permeability

Comparative Physicochemical Properties

CompoundMolecular Weight (g/mol)LogPPolar Surface Area (Ų)H-Bond Acceptors
1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine378.50~4.9~426
1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine378.50~4.9~426
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzene-1-sulfonyl)piperazine388.534.9242.546

While these compounds share similar physicochemical properties, the subtle structural differences can significantly impact their interactions with biological targets .

Biological Activity Comparison

Based on studies of related compounds, potential differences in biological activities can be inferred:

CompoundAnticancer ActivityAntiviral PotentialNeuropharmacological Effects
1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazinePotentially active against breast and prostate cancer cell linesMay inhibit viral replicationPossible anxiolytic and antidepressant effects
1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazineActive against MCF-7 and DU145 cell linesDemonstrated inhibition of viral enzymesExhibits anxiolytic effects in animal models
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzene-1-sulfonyl)piperazineActivity profile not fully characterizedLimited data availableLimited data available

These comparative analyses highlight the importance of specific structural features in determining biological activity and provide direction for further research and optimization of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine for particular therapeutic applications .

Research AreaCurrent StatusFuture Directions
Structure-Activity RelationshipsBasic understanding from related compoundsComprehensive SAR studies with systematic variations
Mechanism of ActionPreliminary insights from similar structuresDetailed elucidation of molecular targets and pathways
Preclinical DevelopmentEarly-stage evaluationExpanded testing in disease-relevant models
Formulation DevelopmentLimited explorationDevelopment of improved delivery systems

Advancing research on 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine will require collaborative efforts across medicinal chemistry, pharmacology, and clinical disciplines to fully realize its potential in various therapeutic applications .

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